molecular formula C13H12N4O B2552325 2-methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyrazine CAS No. 2175979-18-5

2-methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyrazine

Cat. No.: B2552325
CAS No.: 2175979-18-5
M. Wt: 240.266
InChI Key: ZSQIOFITHYGPMA-UHFFFAOYSA-N
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Description

2-methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyrazine is a sophisticated heterocyclic compound designed for medicinal chemistry and drug discovery research. Its molecular architecture incorporates a fused pyrrolopyridine scaffold, a structure recognized for its prevalence in pharmacologically active compounds and its close resemblance to purine bases found in DNA and RNA . This structural similarity makes derivatives of this scaffold of high interest in the design of molecules that target enzyme active sites and nucleic acids . Fused pyrrolopyridine derivatives, such as this compound, have demonstrated significant potential across a wide spectrum of biomedical applications. Research into analogous structures has revealed activities including antiviral, antibacterial, and antituberculosis effects . Furthermore, this class of compounds is frequently investigated in oncology research, with several derivatives exhibiting potent antiproliferative properties and serving as key scaffolds in the development of kinase inhibitors, such as B-Raf and ATR kinase inhibitors for antineoplastic therapies . The incorporation of the pyrazine ring, as seen in this molecule, is another common strategy in drug design to fine-tune electronic properties, solubility, and binding interactions. The specific acyl substitution pattern in this reagent suggests its utility as a versatile intermediate or a potential ligand for various biological targets, particularly in the development of therapies for central nervous system disorders, given that related pyrrolo[3,4-b]pyrazine derivatives have been explored for their tranquilizing and anticonvulsant effects . Researchers can leverage this compound to probe novel mechanisms of action and develop new chemical entities for unmet medical needs.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(5-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-9-5-16-11(6-15-9)13(18)17-7-10-3-2-4-14-12(10)8-17/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQIOFITHYGPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole and pyrazine derivatives. The process typically includes:

Chemical Reactions Analysis

2-methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, often using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Pyrrolo[3,4-b]pyrazine Derivatives

  • 6-(3-Acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (): This compound features a dione-substituted pyrrolo[3,4-b]pyrazine core. Its molecular formula (C₁₄H₉N₃O₃) and average mass (267.24 g/mol) indicate a polar, electron-deficient system due to the carbonyl groups.
  • Zopiclone/Eszopiclone (): A pharmaceutical agent with a pyrrolo[3,4-b]pyrazine core substituted with a chloropyridinyl group and a piperazinecarboxylate ester. Its molecular weight (388.81 g/mol) and pharmacokinetic profile (52–59% protein binding) highlight the impact of bulky substituents on bioavailability and CNS activity .

Pyrido[3,4-b]pyrazine-Based Copolymers ()

Thiophene-pyrido[3,4-b]pyrazine copolymers exhibit strong charge-transfer (CT) interactions, with UV-vis absorption at λmax ≈ 633 nm—30 nm red-shifted compared to pyridine or quinoxaline analogs.

Thieno[3,4-b]pyrazine ()

Replacing benzene with pyrazine in thieno[3,4-b]pyrazine reduces bandgaps in conjugated polymers. The target compound’s pyrrolo-pyridine system, while distinct, could similarly modulate electronic properties in materials science applications .

Substituent Effects

  • Carbonyl Group (Position 5) : The pyrrolo-pyridine carbonyl moiety may act as an electron-withdrawing group, analogous to the dione in , influencing reactivity and intermolecular interactions .
  • Comparison with Zopiclone : Unlike Zopiclone’s piperazinecarboxylate ester (enhancing aqueous solubility via ionizable groups), the target compound’s methyl and carbonyl substituents may reduce solubility but improve stability .

Physicochemical and Electronic Properties

Compound Core Structure Molecular Formula Molecular Weight Key Substituents Notable Properties References
Target Compound Pyrrolo[3,4-b]pyridine Not Provided Not Provided 2-methyl, 5-carbonyl Inferred electron-withdrawing effects
6-(3-Acetylphenyl)-pyrrolo[3,4-b]pyrazine Pyrrolo[3,4-b]pyrazine C₁₄H₉N₃O₃ 267.24 3-acetylphenyl, dione High polarity, hydrogen bonding
Zopiclone Pyrrolo[3,4-b]pyrazine C₁₇H₁₇ClN₆O₃ 388.81 Chloropyridinyl, piperazine 52–59% protein binding
Thieno[3,4-b]pyrazine Copolymers Thieno[3,4-b]pyrazine Variable Variable Thiophene units λmax ≈ 633 nm, low bandgap

Biological Activity

2-Methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N4OC_{12}H_{10}N_4O with a molecular weight of 230.24 g/mol. The compound features a pyrazine ring fused with a pyrrolo-pyridine moiety, contributing to its unique biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that derivatives of pyrrolo-pyrazines can inhibit tumor growth by targeting specific kinases involved in cancer progression.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.
  • Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, indicating its usefulness in treating inflammatory diseases.

Antitumor Activity

A notable study investigated the antitumor effects of this compound on breast cancer cell lines. The results indicated significant cytotoxicity against MCF-7 and MDA-MB-231 cells. The compound's mechanism involved the induction of apoptosis and inhibition of cell proliferation through the downregulation of anti-apoptotic proteins.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Induction of apoptosis
MDA-MB-23112.8Inhibition of proliferation

Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against various pathogenic bacteria. The results showed promising activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotic
Staphylococcus aureus8Equivalent to vancomycin
Escherichia coli16Comparable to ciprofloxacin

Anti-inflammatory Effects

The anti-inflammatory potential was evaluated using an in vivo model of inflammation. The compound significantly reduced edema and inflammatory cytokine levels in treated groups compared to controls.

Case Studies

  • Combination Therapy in Cancer Treatment : A clinical trial explored the effects of combining this compound with conventional chemotherapeutic agents. Results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone.
  • Topical Application for Skin Infections : A case study reported successful treatment of skin infections using a topical formulation containing the compound. Patients showed rapid improvement with minimal adverse reactions.

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